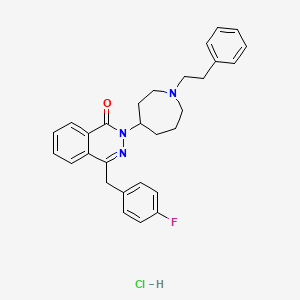

rac-Rotigotine Hydrochloride

Overview

Description

Rac-Rotigotine Hydrochloride is a racemate of Rotigotine . It is a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . It has high potency and selectivity as an agonist for the D-2 receptor . It is a non-ergot dopamine agonist drug used for the treatment of Parkinson’s disease .

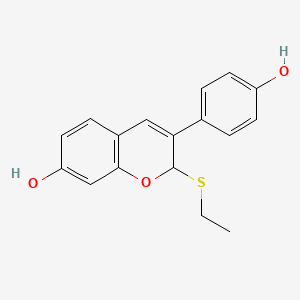

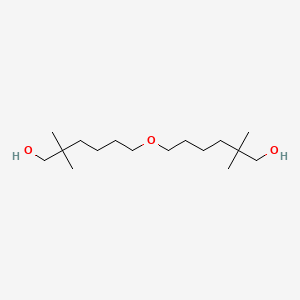

Molecular Structure Analysis

The molecular formula of rac-Rotigotine Hydrochloride is C19H25NOS . It has a molecular weight of 351.93 . The structure includes a thienyl-ethyl group linked to a basic nitrogen, which contributes to its selectivity for the D2 receptor .Scientific Research Applications

Treatment of Parkinson’s Disease

Rotigotine is a dopaminergic agonist developed for the treatment of Parkinson’s disease . It is selective for the D1/D2/D3-receptor and stimulates post-synaptic dopaminergic neurons in a micromolar range . The marketed drug consists of the levorotatory enantiomer, which is about 140 times more active than its dextrorotatory enantiomer .

Treatment of Restless Leg Syndrome

Apart from Parkinson’s disease, Rotigotine is also indicated for the treatment of restless leg syndrome . Its activity as an antagonist of the α2β adrenergic receptors and as an agonist of the 5-HT1A serotonergic receptor contributes to its beneficial efficacy in vivo .

Transdermal Patch Formulation

Rotigotine is marketed in several countries as a transdermal patch . This formulation allows for the drug to be delivered over a 24-hour period , providing a convenient alternative when non-oral administration of medication is preferred .

Improvement of Motor and Overall Functioning

Clinical trials have shown that Rotigotine effectively improves motor and overall functioning in patients with early or advanced Parkinson’s disease . These benefits appear to be maintained in open-label extensions that followed patients for up to 6 years .

Improvement of Non-Motor Symptoms

Rotigotine has been found to improve some non-motor symptoms of Parkinson’s disease, in particular sleep disturbances and health-related quality of life . This makes it a valuable treatment option for patients whose quality of life is significantly impacted by these symptoms .

Analytical Methods for Quality Assurance

Analytical methods based on high-performance liquid chromatography have been developed for analyzing Rotigotine in raw material and its transdermal patches . These methods ensure product quality by evaluating impurities in both the raw material and pharmaceutical dosage forms of Rotigotine .

Chiral Separation Studies

Studies have been conducted to evaluate the chiral separation of Rotigotine by high-performance liquid chromatography . These studies are crucial for the development of new pharmaceutical formulations and stability studies .

Synthesis Processes

The synthesis processes of Rotigotine have been studied, including the evaluation of different impurities from these processes . Understanding these impurities is important for the pharmacokinetic and toxicological characterization of Rotigotine .

Mechanism of Action

Target of Action

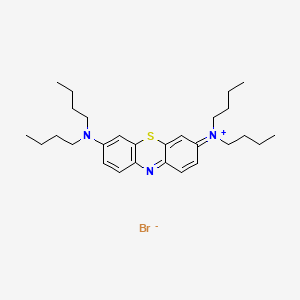

Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist . It primarily targets dopamine receptors, specifically D1, D2, and D3 . It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and acts as an antagonist of the α2B-adrenergic receptor . These receptors play crucial roles in various neurological processes, including motor control, mood regulation, and reward mechanisms.

Mode of Action

As a full agonist of dopamine receptors, Rac-Rotigotine Hydrochloride mimics the neurotransmitter dopamine by activating its receptors . It binds to these receptors and triggers a response, thereby simulating the effect of dopamine. It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and the α2B-adrenergic receptor as an antagonist .

Biochemical Pathways

Rac-Rotigotine Hydrochloride affects the dopaminergic and serotonergic pathways by interacting with their respective receptors . By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission, which is often impaired in conditions like Parkinson’s disease and restless leg syndrome . Its interaction with the 5-HT1A serotonergic receptor and the α2B-adrenergic receptor also contributes to its overall pharmacological effects .

Pharmacokinetics

Rac-Rotigotine Hydrochloride is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration maintains stable plasma concentrations of the drug over 24 hours . The bioavailability of the drug is approximately 37% when administered transdermally . It is metabolized in the liver via cytochrome P450-mediated pathways and has an elimination half-life of 5-7 hours . The drug is excreted in urine (71%) and feces (23%) .

Result of Action

The activation of dopamine receptors by Rac-Rotigotine Hydrochloride leads to various molecular and cellular effects. It stimulates post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, it has been shown to protect against certain types of cellular damage .

Action Environment

The action of Rac-Rotigotine Hydrochloride can be influenced by various environmental factors. For instance, the stability of the drug can be affected by oxidation . Furthermore, genetic polymorphisms in drug-metabolizing enzymes such as cytochrome P450 2C19 and 2C9 can influence the pharmacokinetics and pharmacodynamics of the drug . The drug’s efficacy can also be affected by factors such as the patient’s age, overall health status, and the presence of other medications .

Safety and Hazards

properties

IUPAC Name |

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Rotigotine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)